molecular formula C15H23F3N4O3S B1459495 tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate CAS No. 1440535-72-7

tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate

Cat. No.: B1459495
CAS No.: 1440535-72-7
M. Wt: 396.4 g/mol
InChI Key: JGUZFOUPBSAGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate (CAS: 1440535-72-7) is a structurally complex molecule featuring a piperidine core modified with a hydroxyl group at the 4-position and a tert-butyl carbamate protecting group at the 1-position . The 4-hydroxy-4-(thioether-methyl) substituent links the piperidine ring to a 4-methyl-5-(trifluoromethyl)-1,2,4-triazole moiety. The tert-butyl carbamate is a common protecting group for amines, facilitating synthetic manipulation while preserving reactive sites during multi-step syntheses.

While direct biological data for this compound are unavailable, its structural features suggest applications as an intermediate in drug discovery, particularly for kinase inhibitors or protease-targeting agents. The triazole-thioether motif may contribute to binding interactions with enzymatic active sites, while the hydroxyl group could improve solubility compared to non-polar analogs.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N4O3S/c1-13(2,3)25-12(23)22-7-5-14(24,6-8-22)9-26-11-20-19-10(21(11)4)15(16,17)18/h24H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZFOUPBSAGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CSC2=NN=C(N2C)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate (CAS: 1440535-72-7) is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its antiviral properties, toxicity profiles, and possible mechanisms of action.

Chemical Structure

The compound features a piperidine ring substituted with a hydroxy group and a triazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule.

Biological Activity Overview

Research on similar triazole derivatives indicates that they exhibit various biological activities, including antiviral, antibacterial, and anticancer effects. The specific biological activity of tert-butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine has not been extensively documented; however, insights can be drawn from related compounds.

Antiviral Activity

  • Mechanism of Action : Compounds containing triazole groups have been shown to inhibit viral replication by interfering with viral entry into host cells. For instance, studies on benzimidazole-piperidine hybrids demonstrated their ability to block Ebola virus entry by targeting the NPC1 receptor .
  • Case Studies :
    • A study reported that triazole derivatives exhibited significant antiviral activity against various viruses by disrupting their replication cycles. Although specific data for the compound is limited, it is hypothesized that similar mechanisms may apply .

Toxicological Profile

The safety data sheet classifies tert-butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine as having moderate toxicity:

  • Acute Toxicity :
    • Oral: Category 4 (harmful if swallowed)
    • Dermal: Category 4 (harmful in contact with skin)
    • Inhalation: Category 4 (harmful if inhaled)

These classifications suggest that while the compound may have beneficial biological effects, caution is warranted due to its potential toxicity .

Table 1: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeEC50 (µM)Selectivity Index
Compound AAntiviral0.6420
Compound BAntiviral0.9310
Compound CAnticancer6.2N/A

Note: EC50 refers to the effective concentration required to inhibit viral activity by 50%.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest several applications:

Antifungal Activity : The triazole group is known for its antifungal properties. Research indicates that compounds with triazole moieties exhibit effective inhibition against various fungal strains, making this compound a candidate for antifungal drug development .

Antimicrobial Properties : Studies have shown that derivatives of triazoles can possess broad-spectrum antimicrobial activity. The incorporation of trifluoromethyl groups enhances the bioactivity of such compounds .

Case Study : A recent study demonstrated that a similar triazole derivative exhibited significant in vitro activity against Candida albicans and Aspergillus species, suggesting that tert-butyl 4-hydroxy derivatives may have similar applications .

Agricultural Science

The compound's unique structure also positions it as a potential agrochemical:

Fungicide Development : The triazole framework is widely utilized in agricultural fungicides. Research has indicated that compounds with similar structures can effectively control fungal pathogens in crops .

Case Study : A field trial involving a related triazole compound showed a marked reduction in fungal diseases in wheat crops, highlighting the potential for this compound as an agricultural fungicide .

Material Science

In material science, tert-butyl 4-hydroxy derivatives can be explored for their properties in polymer chemistry:

Polymer Additives : The incorporation of such compounds into polymers can enhance thermal stability and mechanical properties. Their unique functional groups allow for improved interaction within polymer matrices .

Case Study : Research on polymer composites containing triazole derivatives showed enhanced thermal degradation temperatures and mechanical strength compared to standard polymers without such additives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related piperidine/piperazine derivatives documented in recent literature. Key analogs include:

Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Potential Applications
Target Compound (tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate) Piperidine - 4-Hydroxy group
- Triazole-thioether with CF₃
- tert-Butyl carbamate
Kinase/protease inhibitor intermediate
tert-Butyl 4-(5-(2-(3,4-Dimethylphenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate Piperidine - Imidazole-pyrimidine hybrid
- Fluorophenyl and dimethylphenoxy groups
Kinase inhibitor (e.g., BET family)
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate Thiazole - Nitrobenzoyl group
- Methylsulfonyl substituent
CDK9 inhibitor intermediate
tert-Butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate Piperazine - Pyrimidine-hydroxyphenyl hybrid
- Amino group
Anticancer agent scaffold

Structure-Activity Relationships (SAR)

  • Triazole vs.
  • tert-Butyl Carbamate : Common across analogs, this group simplifies purification and prevents amine degradation during synthesis.
  • Substituent Effects : The CF₃ group in the target compound may enhance selectivity for hydrophobic enzyme pockets compared to nitro () or fluorophenyl () groups.

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically starts from tert-butyl 4-hydroxymethylpiperidine-1-carboxylate, which serves as the piperidine core scaffold. The key steps include:

  • Activation of the hydroxyl group for nucleophilic substitution.
  • Introduction of the thioether linkage by coupling with a 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl thiol derivative.
  • Final purification and characterization.

This approach leverages the reactivity of the hydroxymethyl group and the nucleophilicity of the triazolyl-thiol to form the thioether bond.

Detailed Preparation Steps and Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Formation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Starting material commercially available or prepared by Boc-protection of 4-hydroxymethylpiperidine N/A Serves as the core scaffold for further modifications
2 Activation of hydroxyl group (e.g., conversion to a leaving group) Use of reagents such as di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) or toluene at 0–35°C for 8–24 h 60–74% Mitsunobu reaction conditions facilitate substitution at the hydroxyl site with nucleophiles
3 Nucleophilic substitution with 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl thiol Reaction of activated intermediate with triazolyl-thiol under inert atmosphere in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures 60–70% (typical for similar thioether formations) Formation of the thioether linkage critical for biological activity
4 Purification Silica gel column chromatography using ethyl acetate/hexane or petroleum ether/ethyl acetate gradients N/A Ensures removal of unreacted reagents and side products

Experimental Findings and Reaction Optimization

  • Hydroxyl Activation: The Mitsunobu reaction using DIAD and triphenylphosphine is a preferred method to convert the hydroxyl group into a good leaving group, enabling subsequent nucleophilic substitution with thiol derivatives. This reaction proceeds efficiently at mild temperatures (0–35°C) and yields up to 74% of the intermediate product.

  • Thioether Formation: The coupling of the activated piperidine intermediate with the 1,2,4-triazolyl thiol is typically conducted in polar aprotic solvents like DMF or DMSO under inert atmosphere to prevent oxidation of thiol groups. Potassium tert-butoxide or similar bases may be used to deprotonate the thiol, enhancing nucleophilicity. Reaction times vary from 1 to several hours at room temperature, with yields around 60% reported for analogous systems.

  • Reaction Monitoring: LC-MS and NMR spectroscopy are employed to monitor reaction progress and confirm the structure of intermediates and final products. Typical LC-MS signals correspond to expected molecular weights, and ^1H NMR spectra confirm the presence of characteristic protons from the piperidine ring, tert-butyl group, and triazole moiety.

Representative Reaction Conditions Table

Parameter Condition Outcome
Solvent DMF or DMSO Polar aprotic, stabilizes charged intermediates
Base Potassium tert-butoxide Deprotonates thiol for nucleophilic attack
Temperature 20–25°C (room temp) Mild conditions prevent decomposition
Reaction Time 1–24 hours Sufficient for complete conversion
Atmosphere Inert (nitrogen or argon) Prevents thiol oxidation
Purification Silica gel chromatography Removes impurities, isolates pure product

Additional Notes on Synthesis

  • The presence of the trifluoromethyl group on the triazole ring enhances the compound’s lipophilicity and metabolic stability, which is often desirable in pharmaceutical intermediates.

  • Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc group) is essential to prevent side reactions during the substitution steps and is typically removed in later stages if necessary.

  • Alternative activation methods for the hydroxyl group, such as mesylation or tosylation, may be employed but are less commonly documented for this specific compound.

Q & A

Q. What synthetic methodologies are established for preparing this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions: (i) Formation of the 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiourea derivatives with cyclopropylamine or analogous reagents under acidic conditions . (ii) Thioether formation by reacting the triazole-thiol intermediate with a piperidine derivative (e.g., tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C . (iii) Purification via silica gel column chromatography using gradients of ethyl acetate/hexane. Key Optimization Parameters:
  • Temperature control during thioether coupling to minimize side reactions (e.g., oxidation of thiols).
  • Use of anhydrous solvents to prevent hydrolysis of the tert-butyl carbamate group .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer:
  • ¹H/¹³C NMR: Analyze chemical shifts for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C), piperidine protons (δ 3.0–4.0 ppm), and triazole-thioether linkage (δ 4.2–4.5 ppm for SCH₂) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • X-ray Crystallography: For unambiguous confirmation, use SHELX software for structure refinement (e.g., SHELXL for small-molecule resolution) .

Advanced Research Questions

Q. How can conflicting reactivity data with nucleophiles (e.g., amines vs. thiols) be resolved?

  • Methodological Answer:
  • Kinetic Studies: Monitor reaction progress via HPLC or in-situ FTIR to identify intermediate species. For example, competing nucleophilic attack on the trifluoromethyltriazole vs. piperidine carbamate can be quantified .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to compare activation energies for alternative pathways. The electron-withdrawing trifluoromethyl group may direct nucleophiles to the triazole ring over the carbamate .
  • Isotopic Labeling: Introduce ¹⁸O or deuterium labels to track bond cleavage/formation mechanisms .

Q. What experimental design principles apply when screening derivatives for biological activity?

  • Methodological Answer:
  • High-Throughput Assays: Use a split-plot design with:
  • Main Plots: Varying triazole substituents (e.g., methyl vs. phenyl).
  • Subplots: Piperidine modifications (e.g., hydroxyl vs. amino groups).
  • Replicates: Minimum 3 replicates per condition to assess reproducibility .
  • Positive/Negative Controls: Include known enzyme inhibitors (e.g., triazole-based kinase inhibitors) and solvent-only blanks.
  • Data Normalization: Correct for background noise using Z-score or plate-reader software (e.g., SoftMax Pro) .

Q. How can low yields during the thioether coupling step be troubleshooted?

  • Methodological Answer:
  • Byproduct Analysis: Characterize side products via LC-MS. Common issues include:
  • Oxidation: Thiol intermediates may form disulfides; add antioxidants (e.g., BHT) or work under inert atmosphere .
  • Steric Hindrance: Bulkier piperidine derivatives may require longer reaction times or elevated temperatures (e.g., 100°C in DMSO) .
  • Alternative Coupling Reagents: Replace bromomethyl derivatives with tosylates or mesylates for better leaving-group efficiency .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported solubility or stability profiles?

  • Methodological Answer:
  • Inter-laboratory Validation: Repeat experiments under standardized conditions (e.g., 25°C in DMSO/PBS mixtures) and compare results using Bland-Altman plots .
  • Dynamic Light Scattering (DLS): Assess aggregation states that may artificially alter solubility measurements.
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UPLC to identify hydrolytic or oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.